2-Amino-1-(4-bromo-2-fluorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-bromo-2-fluorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.
Introduction of substituents: The specific substituents (4-bromo-2-fluorophenyl, 3-hydroxy-4-methoxyphenyl) can be introduced through various substitution reactions.
Final modifications: The nitrile group and other functional groups are introduced in the final steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to enzymes: Inhibiting their activity.
Interacting with receptors: Modulating their signaling pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar biological activities.
Uniqueness
This compound’s uniqueness lies in its specific combination of substituents, which can confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H23BrFN3O3 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-amino-1-(4-bromo-2-fluorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H23BrFN3O3/c1-25(2)10-18-23(20(32)11-25)22(13-4-7-21(33-3)19(31)8-13)15(12-28)24(29)30(18)17-6-5-14(26)9-16(17)27/h4-9,22,31H,10-11,29H2,1-3H3 |
InChI Key |
WKVNXQWJESOJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Br)F)N)C#N)C4=CC(=C(C=C4)OC)O)C(=O)C1)C |
Origin of Product |
United States |
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